n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline
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Overview
Description
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline is a chemical compound with the molecular formula C14H14ClNS. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl-ethyl chain, which is further connected to an aniline moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the bromoethylamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
- Thiazole derivatives
Uniqueness
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline is unique due to its specific structural features, such as the presence of a chlorophenyl group and a sulfanyl-ethyl chain. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
6632-01-5 |
---|---|
Molecular Formula |
C14H14ClNS |
Molecular Weight |
263.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]aniline |
InChI |
InChI=1S/C14H14ClNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
InChI Key |
ANSUYONBIVVFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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